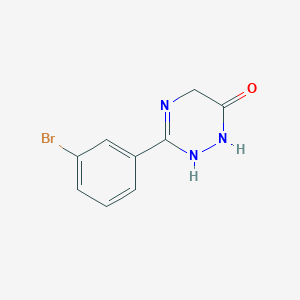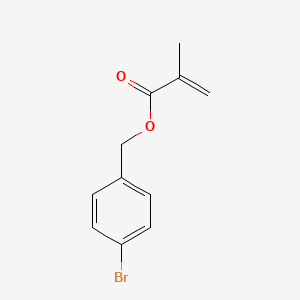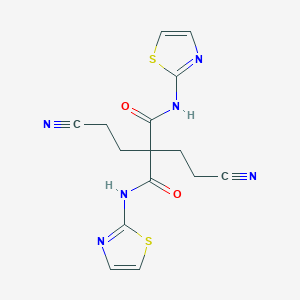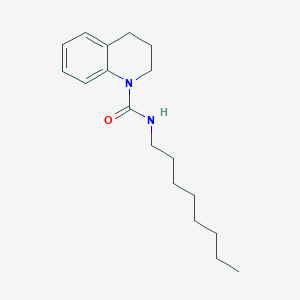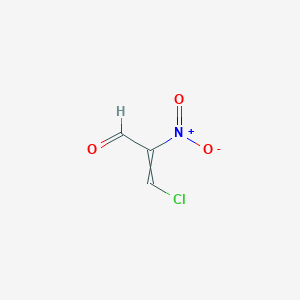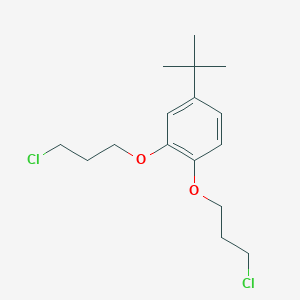
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is a chemical compound with a unique structure that includes a chlorinated phenyl ring and a triazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress and inflammatory pathways . Additionally, its structure allows it to interact with specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triclocarban: 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea.
Indole Derivatives: Compounds with similar biological activities and structural features.
Pyrazole Derivatives: Compounds with similar reactivity and applications.
Uniqueness
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is unique due to its triazene moiety, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
86796-95-4 |
|---|---|
Fórmula molecular |
C8H10ClN3O |
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)-methylhydrazinylidene]-methyl-oxidoazanium |
InChI |
InChI=1S/C8H10ClN3O/c1-11(10-12(2)13)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
AOWNRUPFOCKOEL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)N=[N+](C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


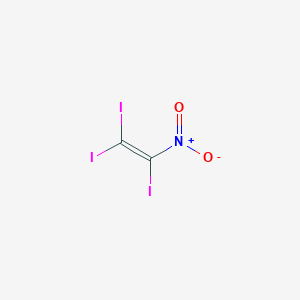
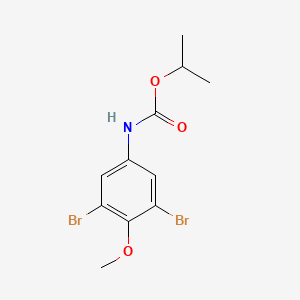
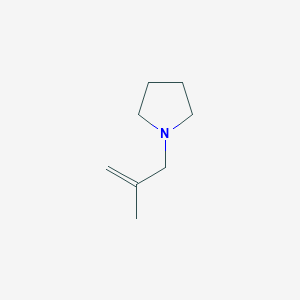
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
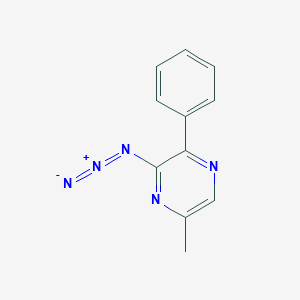
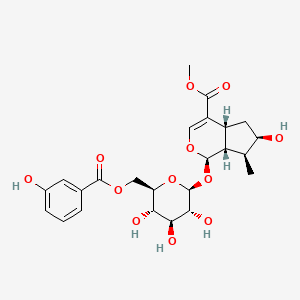
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

